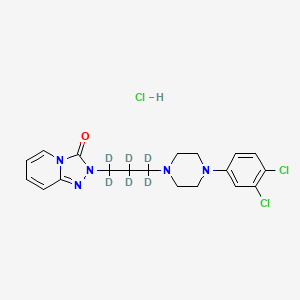

3,4-Dichloro Trazodone-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dichloro Trazodone-d6 Hydrochloride is a labeled salt of 3,4-Dichloro Trazodone, which is a dichlorinated analogue and impurity of the antidepressant agent Trazodone. It is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro Trazodone-d6 Hydrochloride involves the chlorination of Trazodone to introduce chlorine atoms at the 3 and 4 positions of the phenyl ring. This is followed by the incorporation of deuterium atoms (d6) into the piperazine ring. The reaction conditions typically involve the use of chlorinating agents and deuterium sources under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

3,4-Dichloro Trazodone-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to yield dechlorinated products.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Trazodone with modified functional groups, which can be used for further research and development.

科学的研究の応用

3,4-Dichloro Trazodone-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard for chemical identification and quantification.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new pharmaceuticals and chemical processes.

作用機序

The mechanism of action of 3,4-Dichloro Trazodone-d6 Hydrochloride is similar to that of Trazodone. It acts as a serotonin receptor antagonist and reuptake inhibitor, enhancing serotonergic activity in the central nervous system. This leads to its antidepressant effects . The molecular targets include serotonin receptors and transporters, which are involved in the regulation of mood and anxiety .

類似化合物との比較

Similar Compounds

Trazodone: The parent compound, used as an antidepressant.

Trazodone N-Oxide: A metabolite of Trazodone with similar pharmacological properties.

Isotrazodone: Another derivative with slight structural modifications.

Uniqueness

3,4-Dichloro Trazodone-d6 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of biochemical pathways is required.

生物活性

3,4-Dichloro Trazodone-d6 Hydrochloride is a stable isotope-labeled derivative of Trazodone, an antidepressant belonging to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). This compound is particularly valuable in research for tracing metabolic pathways and understanding drug interactions due to its deuterium labeling. This article explores its biological activity, mechanisms, applications in research, and relevant findings from various studies.

- Molecular Formula : C19H16D6Cl3N5O

- Molecular Weight : 448.81 g/mol

- CAS Number : 1794892-17-3

This compound functions similarly to its parent compound, Trazodone. It primarily acts as:

- Serotonin Receptor Antagonist : It blocks serotonin receptors, enhancing serotonergic activity in the central nervous system.

- Reuptake Inhibitor : It inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft.

This dual action contributes to its antidepressant effects while minimizing common side effects associated with other antidepressants, such as anxiety and sexual dysfunction .

Metabolic Studies

The deuterium labeling in this compound allows for precise tracking in metabolic studies. It is employed to:

- Investigate biochemical pathways and metabolic processes.

- Analyze the pharmacokinetics of Trazodone and its metabolites.

Pharmacokinetic Studies

Research indicates that Trazodone undergoes extensive metabolism primarily via the CYP3A4 enzyme, yielding several active metabolites. The pharmacokinetic profile includes:

- Bioavailability : Ranges from 63% to 91% after oral administration.

- Volume of Distribution : Approximately 0.47 to 0.84 L/kg.

- Half-Life : Varies between 3 to 9 hours depending on individual factors .

Study on Metabolic Pathways

A study utilizing this compound demonstrated its effectiveness in tracing the metabolic pathways of Trazodone. Researchers found that deuterium labeling significantly improved the accuracy of detecting metabolites in biological samples, thereby enhancing our understanding of drug metabolism.

Clinical Implications

Clinical research has shown that Trazodone exhibits efficacy comparable to other antidepressants while presenting a unique safety profile. A review of phase III studies indicated that it does not significantly prolong QT intervals compared to traditional antidepressants . The use of the deuterium-labeled compound allows for better monitoring of these effects in clinical settings.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Trazodone | Serotonin antagonist & reuptake inhibitor | Commonly used antidepressant |

| Trazodone N-Oxide | Similar pharmacological properties | Active metabolite with distinct effects |

| Isotrazodone | Modified structure | Similar but with slight variations in activity |

| This compound | Enhanced metabolic tracing capability | Stable isotope labeling for precise studies |

特性

IUPAC Name |

2-[1,1,2,2,3,3-hexadeuterio-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H/i3D2,7D2,9D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUFSJMSILCVNP-PKKCDELTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。